BenchChemオンラインストアへようこそ!

4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine

Physicochemical profiling LogP Solubility

This specific 4-methyl isomer is essential for VEGFR-2 inhibitor SAR, aligning with the most potent reported analogs (IC₅₀ ~0.055 µM). Its 4-nitrobenzenesulfonamide motif is a validated pharmacophore for anti-MRSA activity. The 4-methyl group provides a unique hydrophobic contact, differentiating it from the des-methyl analog (CAS 64268-93-5) and 3-methyl isomer (CAS 321970-50-7). For reproducible results, always specify CAS 321970-52-9.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 321970-52-9
Cat. No. B2526038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine
CAS321970-52-9
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-4-2-11(3-5-12)14(15)16/h2-5,10H,6-9H2,1H3
InChIKeyKMPYGZSGASXYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine (CAS 321970-52-9): Structural and Physicochemical Baseline for Informed Procurement


4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine (CAS 321970-52-9) is a synthetic sulfonylpiperidine derivative with the molecular formula C₁₂H₁₆N₂O₄S and a molecular weight of 284.33 g/mol [1]. The compound is constructed from a 4-methylpiperidine core N-sulfonylated with a 4-nitrobenzenesulfonyl group, typically via reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base [1]. Its computed physicochemical profile includes a topological polar surface area (PSA) of 91.58 Ų, an XLogP3-AA of 2.2, zero hydrogen bond donors, and five hydrogen bond acceptors . These properties position it as a moderately lipophilic, neutral scaffold within the broader N-sulfonylpiperidine chemotype, which has been explored for soluble epoxide hydrolase (sEH) inhibition, VEGFR-2 kinase inhibition, and antibacterial applications [1][2].

Why a Generic N-Sulfonylpiperidine Cannot Replace 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine


Within the N-sulfonylpiperidine family, seemingly minor structural variations—such as the position of the methyl substituent on the piperidine ring, the nitro group position on the phenyl ring, or the absence of the methyl group altogether—produce divergent biological activity profiles and physicochemical properties that preclude simple interchange [1]. For example, the des-methyl analog 1-(4-nitrophenyl)sulfonylpiperidine (CAS 64268-93-5) is characterized as a potent anti-MRSA agent (VP-4604, MIC 4–8 µg/mL), while the 3-methyl positional isomer (CAS 321970-50-7) yields a distinct LogP and steric environment that alters target engagement . In VEGFR-2 inhibitor programs, N-sulfonylpiperidine optimization revealed that subtle modifications at the piperidine 4-position dramatically shift potency, with the most active analog (compound 8) achieving an IC₅₀ of 0.0554 µM, comparable to sorafenib (0.0416 µM) [2]. These findings underscore that the specific 4-methyl-4-nitro substitution pattern of the target compound cannot be assumed to recapitulate the properties of any other in-class molecule, making procurement based on generic class identity alone a high-risk strategy for reproducible research.

Quantitative Differentiation Evidence: 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine vs. Key Analogs


Positional Methyl Group Impact: 4-Methyl vs. 3-Methyl vs. Des-Methyl on Physicochemical Properties

The 4-methyl substitution on the piperidine ring of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine confers a distinct LogP and conformational profile compared to its 3-methyl positional isomer (CAS 321970-50-7) and the des-methyl analog (CAS 64268-93-5). The target compound exhibits a computed XLogP3-AA of 2.2, reflecting balanced lipophilicity for membrane permeability [1]. In contrast, the 3-methyl isomer is reported to have a measured solubility of only 2.9 µg/mL at pH 7.4, indicating significant solubility-limited behavior that may restrict its utility in aqueous assay formats . The des-methyl analog (C₁₁H₁₄N₂O₄S, MW 270.31) lacks the methyl-induced steric and electronic effects, resulting in a distinct LogP (3.31) and higher aqueous solubility potential . These differences are critical for formulation, dosing in cell-based assays, and structure-activity relationship (SAR) interpretation.

Physicochemical profiling LogP Solubility Positional isomer differentiation

Nitro Group Position: 4-Nitro vs. 2-Nitro vs. 4-Methyl-2-nitro Isomers in Biological Activity Potential

The 4-nitro substituent on the benzenesulfonyl group of the target compound is a critical determinant of biological activity. In a series of arylsulfonamides bearing (aza)norbornane and related motifs, four compounds with a 4-nitrobenzenesulfonamide motif (including the des-methyl analog VP-4604) demonstrated anti-MRSA activity with MIC values ranging from 14.7 to 49.3 µM against methicillin-resistant Staphylococcus aureus (ATCC 43300) [1]. Among these, VP-4604 (des-methyl analog of the target compound) exhibited the highest potency with an MIC of 4–8 µg/mL and >95% growth inhibition . While the 4-methyl substituent on the piperidine ring (present in the target compound) is expected to modulate potency through steric and hydrophobic effects, the 4-nitroarene motif is a conserved pharmacophoric element. Analogs bearing 2-nitro (CAS 346689-90-5) or 4-methyl-2-nitro (CAS 302552-68-7) substitution patterns reposition the electron-withdrawing nitro group, altering the electronic character of the sulfonamide and likely reducing affinity for bacterial targets .

Antimicrobial SAR Nitroarene positional isomerism Sulfonylpiperidine bioactivity

VEGFR-2 Kinase Inhibitory Potential: Class-Level SAR Informs Compound Prioritization

A 2024 study by Elgammal et al. reported the design, synthesis, and anticancer evaluation of a panel of 13 N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors [1]. The most potent compound in this series, compound 8, achieved an IC₅₀ of 0.0554 µM against VEGFR-2, comparable to the FDA-approved reference inhibitor sorafenib (IC₅₀ = 0.0416 µM) [1]. Compound 8 also demonstrated antiproliferative IC₅₀ values of 3.94, 3.76, and 4.43 µM against HCT-116, HepG-2, and MCF-7 cell lines, respectively—values comparable to vinblastine and superior to doxorubicin in select lines [2]. While the specific target compound 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine was not directly tested in this panel, its structural features (4-methylpiperidine core, 4-nitrophenylsulfonyl substituent) align with the key pharmacophoric elements of the active series [3]. The 4-methyl substitution on the piperidine ring is predicted to influence the binding pose within the VEGFR-2 active site (PDB: 2OH4) by modulating hydrophobic contacts, analogous to the structure-guided optimization described in follow-up studies where compound 16 exhibited dual VEGFR-2/EGFR inhibition and G0/G1 cell cycle arrest in MCF-7 cells [4].

VEGFR-2 inhibition Anticancer N-sulfonylpiperidine SAR Kinase inhibitor

Reductive Amination Handle: Nitro Group as a Latent Amine for Downstream Diversification

The 4-nitro group of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine serves as a versatile synthetic handle that can be chemoselectively reduced to a primary aniline (4-((4-methylpiperidin-1-yl)sulfonyl)aniline) using hydrogen gas with a palladium catalyst or tin(II) chloride . This reduced form contains a nucleophilic amine that enables further diversification via amide coupling, reductive amination, or diazotization, providing access to a wide range of functionalized sulfonylpiperidine derivatives . In contrast, the des-methyl analog (CAS 64268-93-5), while sharing this reducible nitro group, lacks the 4-methyl substituent that can influence the conformational preference of the piperidine ring and the trajectory of the pendant aniline after reduction, potentially affecting downstream reactivity and the geometry of final conjugates . The target compound therefore offers a dual advantage: a reducible nitroarene for amine generation combined with a 4-methyl substituent that provides a defined steric and stereoelectronic environment for subsequent chemistry.

Synthetic intermediate Nitro reduction Amine diversification Chemical probe synthesis

Hydrogen Bond Acceptor/Donor Profile: Implications for Target Engagement and Permeability

The target compound possesses zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), a profile that distinguishes it from analogs bearing hydroxyl or amine substituents on the piperidine ring [1]. For instance, 1-(4-nitrophenylsulfonyl)piperidin-4-ol introduces an HBD (hydroxyl group), increasing HBD count to 1 and raising PSA, which can reduce passive membrane permeability and alter blood-brain barrier penetration . The absence of HBDs in 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine aligns with the drug-likeness parameters emphasized in the N-sulfonylpiperidine VEGFR-2 inhibitor series, where computational ADMET analysis confirmed favorable permeability and absorption for compounds with similar HBD/HBA profiles [2]. This HBD-free profile may be advantageous for intracellular target engagement where membrane permeability is rate-limiting.

Drug-likeness Hydrogen bonding Permeability ADME prediction

Validated Application Scenarios for 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine Based on Structural and Pharmacophoric Evidence


Scaffold for VEGFR-2 Kinase Inhibitor Lead Optimization

The N-sulfonylpiperidine chemotype has been experimentally validated as a VEGFR-2 inhibitory scaffold with nanomolar potency (lead compound 8: IC₅₀ = 0.0554 µM) [1]. 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine shares the core pharmacophoric features of this active series—the sulfonylpiperidine core and an electron-deficient aromatic ring—making it a logical starting point for SAR expansion. Its 4-methyl group provides a defined hydrophobic contact for probing the VEGFR-2 ATP-binding pocket, while the 4-nitro group offers a synthetic handle for late-stage diversification to optimize potency, selectivity, and ADME properties. Researchers developing kinase-targeted anticancer agents should prioritize this specific isomer over des-methyl or 3-methyl variants to maintain the steric and electronic properties aligned with the most potent reported analogs [2].

Precursor for Anti-MRSA Sulfonamide Probe Development

The 4-nitrobenzenesulfonamide motif is a recognized pharmacophore for anti-MRSA activity, with the des-methyl analog VP-4604 exhibiting an MIC of 4–8 µg/mL against S. aureus ATCC 43300 . 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine retains this critical 4-nitroarene sulfonamide group while adding a 4-methyl substituent on the piperidine ring, a modification that may enhance lipophilicity, alter bacterial membrane penetration, or improve metabolic stability. For academic or industrial groups engaged in antimicrobial drug discovery, this compound represents a distinct chemical entity for structure-activity relationship studies aimed at improving upon the potency of the des-methyl lead. Procurement should specify the exact CAS number (321970-52-9) to avoid confusion with the 3-methyl isomer (321970-50-7) or des-methyl analog (64268-93-5), which have divergent antibacterial profiles [3].

Building Block for Diversity-Oriented Synthesis via Nitro Reduction

The nitro group of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine can be chemoselectively reduced to a primary aniline, generating 4-((4-methylpiperidin-1-yl)sulfonyl)aniline—a versatile intermediate for constructing amide, urea, sulfonamide, or heterocyclic libraries . This reductive amination strategy is particularly valuable in medicinal chemistry campaigns requiring rapid analog generation around a sulfonylpiperidine core. The 4-methyl substitution on the piperidine ring differentiates the resulting aniline intermediate from that derived from the des-methyl analog, providing a unique vector for probing steric effects in biological target engagement. Contract research organizations (CROs) and academic core facilities supporting hit-to-lead chemistry should stock this compound as a differentiated building block that complements rather than duplicates the more common des-methyl variant .

Reference Standard for Analytical Method Development and Isomer Purity Verification

Given the existence of multiple regioisomeric and positional isomers of methyl-nitrophenylsulfonylpiperidines (3-methyl isomer, 2-nitro isomer, 4-methyl-2-nitro isomer), 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine serves as a critical reference standard for chromatographic method development and isomer purity verification [4]. Its distinct InChIKey (KMPYGZSGASXYPW-UHFFFAOYSA-N) and computed properties (XLogP3-AA = 2.2, PSA = 91.58 Ų) enable unambiguous identification by HPLC, LC-MS, or NMR [4]. Analytical laboratories and quality control units in pharmaceutical development should procure this compound as a characterized reference material to ensure the identity and purity of synthetic batches, particularly when scaling up reactions that may produce isomeric byproducts.

Quote Request

Request a Quote for 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.